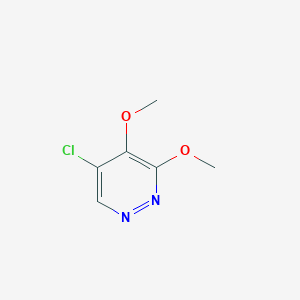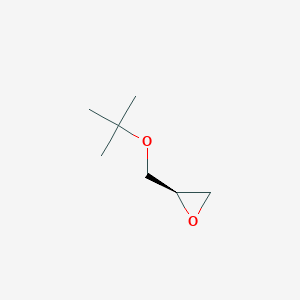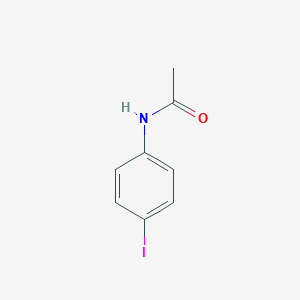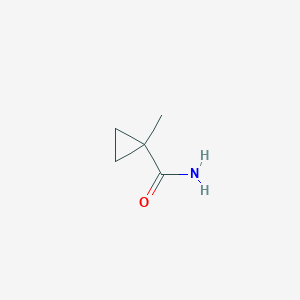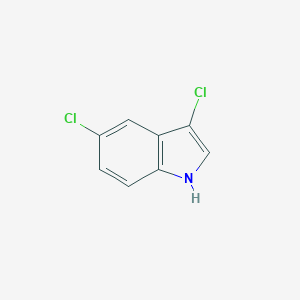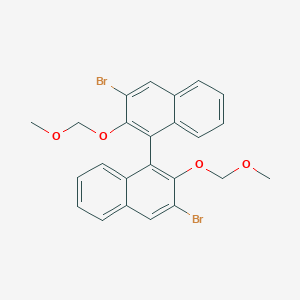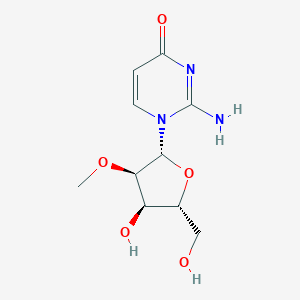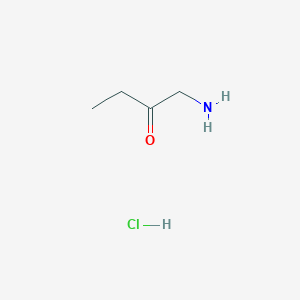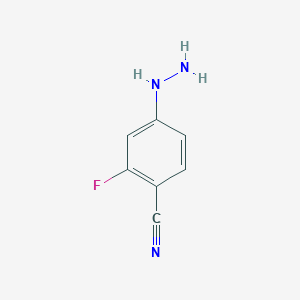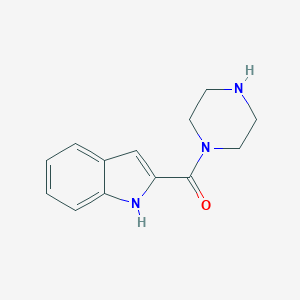
2-(piperazin-1-ylcarbonyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1H-indol-2-yl)(piperazin-1-yl)methanone is a compound that features an indole ring fused with a piperazine moiety through a methanone linkage. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The incorporation of a piperazine ring often enhances the pharmacological profile of the compound, making it a valuable scaffold in medicinal chemistry .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit enzymes such as acetylcholinesterase (ache) and butyrylcholinesterase (buche) . These enzymes play a crucial role in the nervous system by breaking down neurotransmitters, thus regulating nerve impulses.
Mode of Action
Based on the action of structurally similar compounds, it can be hypothesized that it may interact with its target enzymes (like ache and buche) and inhibit their activity . This inhibition could lead to an increase in the concentration of certain neurotransmitters, thereby affecting nerve signal transmission.
Biochemical Pathways
If it indeed inhibits ache and buche, it would affect the cholinergic system . This system plays a key role in memory and cognition, and its disruption is associated with neurodegenerative diseases like Alzheimer’s.
Pharmacokinetics
Similar compounds have been found to be absorbed and distributed in the body, metabolized by enzymes, and excreted . These properties greatly impact the bioavailability of the compound, determining its effectiveness and potential side effects.
Result of Action
If it acts as an inhibitor of ache and buche, it could potentially lead to an increase in the concentration of certain neurotransmitters, affecting nerve signal transmission and potentially improving symptoms of neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1H-indol-2-yl)(piperazin-1-yl)methanone typically involves the coupling of an indole derivative with a piperazine derivative. One common method is the acid amine coupling reaction using a coupling reagent such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine) and a solvent such as DMF (dimethylformamide) at elevated temperatures .
Industrial Production Methods: Industrial production methods for (1H-indol-2-yl)(piperazin-1-yl)methanone would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow synthesis techniques and the use of automated reactors to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The indole ring can undergo oxidation reactions, often leading to the formation of oxindole derivatives.
Reduction: Reduction of the carbonyl group in the methanone linkage can yield secondary alcohols.
Substitution: Electrophilic substitution reactions are common on the indole ring due to its electron-rich nature.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Oxindole derivatives.
Reduction: Secondary alcohols.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
(1H-indol-2-yl)(piperazin-1-yl)methanone has been explored for various scientific research applications:
Comparison with Similar Compounds
- (1H-indol-4-yl)(piperazin-1-yl)methanone
- (1H-indol-6-yl)(piperazin-1-yl)methanone
- (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone
Comparison:
- (1H-indol-2-yl)(piperazin-1-yl)methanone is unique due to the position of the methanone linkage at the 2-position of the indole ring, which can influence its electronic properties and reactivity.
- (1H-indol-4-yl)(piperazin-1-yl)methanone and (1H-indol-6-yl)(piperazin-1-yl)methanone have the methanone linkage at different positions, which can affect their binding affinity and selectivity for biological targets .
- (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone has a methyl group at the 1-position, which can alter its lipophilicity and metabolic stability .
This detailed article provides a comprehensive overview of (1H-indol-2-yl)(piperazin-1-yl)methanone, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds. If you have any further questions or need additional information, feel free to ask!
Properties
IUPAC Name |
1H-indol-2-yl(piperazin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c17-13(16-7-5-14-6-8-16)12-9-10-3-1-2-4-11(10)15-12/h1-4,9,14-15H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVCRRVYLAXYFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358889 |
Source


|
| Record name | 1H-indol-2-yl(piperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136818-95-6 |
Source


|
| Record name | 1H-indol-2-yl(piperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




